N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine
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Overview
Description
N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a chlorobenzyl group, and an indole moiety, making it a trisubstituted indole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under microwave irradiation to achieve rapid reaction times and high yields .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Fischer indolisation–N-alkylation process. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production. The use of continuous flow reactors could also be considered to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(2-iodophenyl)methanamine: Similar structure but with an iodine atom instead of a chlorine atom.
N-benzyl-1-(3-chloro-4,5-diethoxyphenyl)methanamine: Contains additional ethoxy groups on the phenyl ring.
Uniqueness
N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H21ClN2 |
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Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C23H21ClN2/c24-22-12-6-4-10-19(22)16-26-17-20(21-11-5-7-13-23(21)26)15-25-14-18-8-2-1-3-9-18/h1-13,17,25H,14-16H2 |
InChI Key |
OQEHMINIOBHPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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